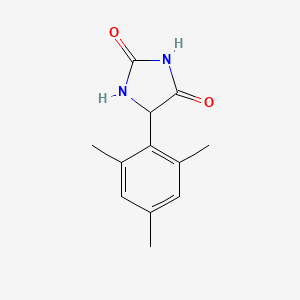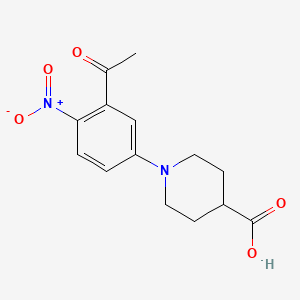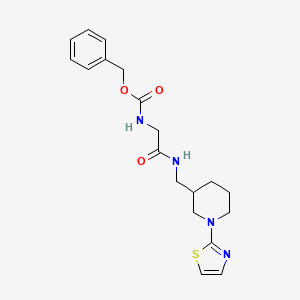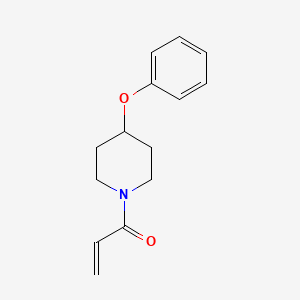
5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione is a chemical compound with the CAS Number: 79179-43-4 . It has a molecular weight of 218.26 and its molecular formula is C12H14N2O2 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, related compounds such as 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene have been synthesized using nucleophilic N-heterocyclic carbene (NHC) ligands .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
5-(2,4,6-Trimethylphenyl)imidazolidine-2,4-dione and its derivatives have been explored for their corrosion inhibition properties. An experimental study involving thiazolidinedione derivatives showed significant inhibition efficiency against mild steel corrosion in hydrochloric acid solution. Techniques such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy were utilized. The study also involved quantum chemical calculations to support the experimental findings, highlighting the potential of these compounds in corrosion inhibition applications (Yadav, Behera, Kumar, & Yadav, 2015).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have shown promise in various therapeutic areas. Research has focused on synthesizing novel compounds and evaluating their biological activities. For example, studies have synthesized novel Mannich bases and derivatives displaying dual affinity towards 5-HT1A receptors and serotonin transporters, indicating potential antidepressant and anxiolytic activity (Czopek et al., 2013). Other investigations have highlighted the antinociceptive effects of hydantoin derivatives in mice, suggesting the utility of these compounds in pain management (Queiroz et al., 2015).
Electrochemical Studies
Electrochemical studies have explored the oxidation behavior of hydantoin derivatives, including this compound, at various pH levels. These studies provide insights into the electrochemical properties of these compounds, which could inform their utility in biochemical and pharmaceutical applications (Nosheen et al., 2012).
Structural and Spectral Analysis
Comprehensive structural and spectral analysis has been conducted on imidazolidine derivatives. For instance, research into racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has combined experimental and DFT calculations to elucidate the compound's structure and properties. Such studies are crucial for understanding the molecular basis of the compound's activity and optimizing its applications in scientific research (Prasad et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2,4,6-trimethylphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-6-4-7(2)9(8(3)5-6)10-11(15)14-12(16)13-10/h4-5,10H,1-3H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIZOUKNMRFWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2C(=O)NC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2961946.png)
![2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961947.png)

![3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline](/img/structure/B2961950.png)
![5-(4-tert-Butyl-phenyl)-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2961951.png)
![Tricyclo[7.2.2.02,7]trideca-2,4,6-trien-8-amine;hydrochloride](/img/structure/B2961952.png)

![1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2961956.png)
![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)pyrimidin-4-amine](/img/structure/B2961957.png)
![3-amino-N-(3-chloro-2-methylphenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2961958.png)
![2-Chloro-1-[3-(3-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2961960.png)